
(11Z-Octadecenoyl)-CoA (triammonium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11Z-Octadecenoyl)-CoA (triammonium) is a compound that plays a significant role in various biochemical processes. It is a derivative of octadecenoyl-CoA, which is involved in fatty acid metabolism. This compound is particularly important in the synthesis and degradation of fatty acids, making it a crucial component in energy production and storage within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11Z-Octadecenoyl)-CoA (triammonium) typically involves the esterification of (11Z)-octadecenoic acid with coenzyme A (CoA). This reaction is catalyzed by specific enzymes known as acyl-CoA synthetases. The reaction conditions often require the presence of ATP and magnesium ions to facilitate the formation of the thioester bond between the fatty acid and CoA.
Industrial Production Methods
Industrial production of (11Z-Octadecenoyl)-CoA (triammonium) involves biotechnological processes using microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are often used to produce the compound in large quantities. These microorganisms are modified to overexpress the necessary enzymes for the synthesis of (11Z-Octadecenoyl)-CoA, and the production process is optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(11Z-Octadecenoyl)-CoA (triammonium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to produce energy in the form of ATP.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The CoA moiety can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Requires oxygen and specific dehydrogenase enzymes.
Reduction: Involves the use of reducing agents such as NADPH.
Substitution: Utilizes various nucleophiles under mild conditions to replace the CoA group.
Major Products
Oxidation: Produces acetyl-CoA and ATP.
Reduction: Forms saturated fatty acids.
Substitution: Results in various acyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(11Z-Octadecenoyl)-CoA (triammonium) has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand fatty acid metabolism.
Biology: Plays a role in studying cellular energy production and storage mechanisms.
Medicine: Investigated for its potential in treating metabolic disorders and diseases related to fatty acid metabolism.
Industry: Utilized in the production of biofuels and biodegradable plastics due to its role in fatty acid synthesis.
Wirkmechanismus
The mechanism of action of (11Z-Octadecenoyl)-CoA (triammonium) involves its role as an intermediate in fatty acid metabolism. It is converted into acetyl-CoA through β-oxidation, which then enters the citric acid cycle to produce ATP. The molecular targets include various enzymes involved in fatty acid oxidation and synthesis pathways, such as acyl-CoA dehydrogenase and fatty acid synthase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9Z-Octadecenoyl)-CoA: Another unsaturated fatty acyl-CoA with a double bond at the 9th position.
(5Z,8Z,11Z,14Z,17Z)-Eicosapentaenoyl-CoA: A polyunsaturated fatty acyl-CoA with multiple double bonds.
Uniqueness
(11Z-Octadecenoyl)-CoA (triammonium) is unique due to its specific double bond position at the 11th carbon, which influences its biochemical properties and reactivity. This specific structure allows it to participate in unique metabolic pathways and reactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C39H77N10O17P3S |
|---|---|
Molekulargewicht |
1083.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-11-enethioate;azane |
InChI |
InChI=1S/C39H68N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);3*1H3/b10-9-;;;/t28-,32+,33?,34+,38-;;;/m1.../s1 |
InChI-Schlüssel |
RHSWTCMGLCWEKJ-CCORXPTOSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
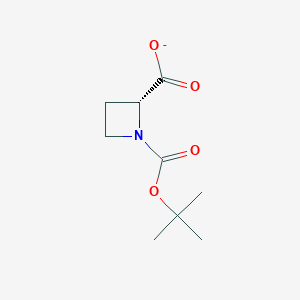
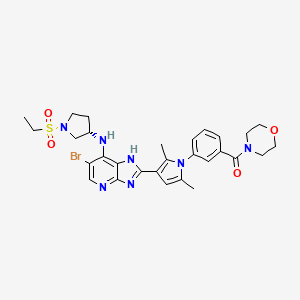
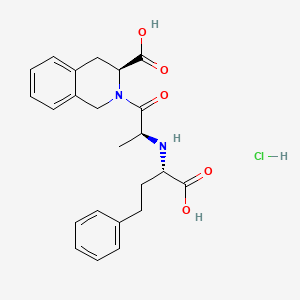
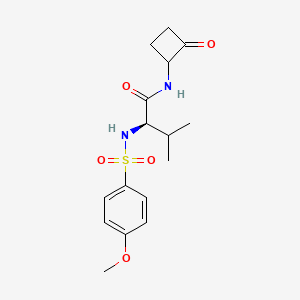
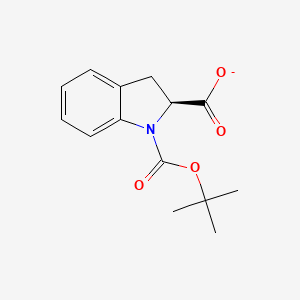
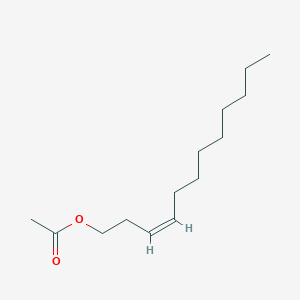
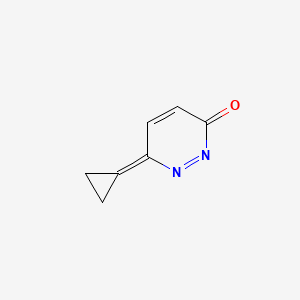
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
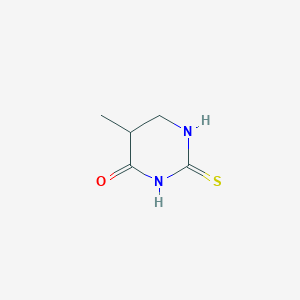
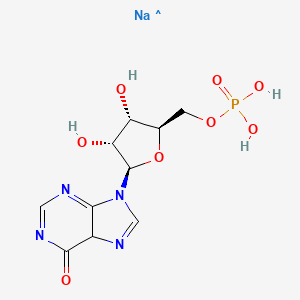
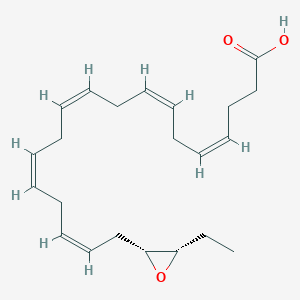
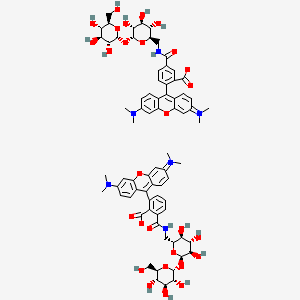
![5-(2-{(1z)-5-Fluoro-2-Methyl-1-[4-(Propan-2-Yl)benzylidene]-1h-Inden-3-Yl}ethyl)-1h-Tetrazole](/img/structure/B12362505.png)
